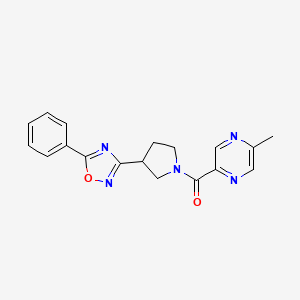

(5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-9-20-15(10-19-12)18(24)23-8-7-14(11-23)16-21-17(25-22-16)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXQMMUFWVJHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Condensation reactions: : These reactions often involve the use of reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid derivatives, followed by the addition of the amine component.

Cyclization reactions: : Cyclization steps are crucial to form the oxadiazole ring, often achieved using reagents like hydrazine or carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of suitable leaving groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Amines, alcohols, and halides with suitable leaving groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: : Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.

Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: : It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methanone Linkers

Compound 7a and 7b ()

- Structure: 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone.

- Key Differences: The target compound replaces the pyrazole-thiophene system with pyrazine and oxadiazole-pyrrolidine groups. The cyanothiophene (7a) and ester-functionalized thiophene (7b) in the reference compounds introduce strong electron-withdrawing effects, unlike the phenyl-oxadiazole in the target.

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) ()

- Structure: Features a triazole-pyrimidine core linked to a piperazine-methanone group.

- Key Differences :

Oxadiazole-Containing Analogues

Compounds 1a and 1b ()

- Structure :

- 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.

- 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.

- Key Differences: The target compound substitutes the pyridyl group in 1a/1b with methylpyrazine, which may reduce basicity and alter binding pocket compatibility.

Implications for Drug Design

- Electron-Deficient Systems : The target’s methylpyrazine may improve target engagement in hydrophobic pockets compared to pyridyl (1a/1b) or thiophene (7a/7b) systems.

- Solubility vs.

- Stereochemical Considerations : Unlike 1a/1b, the target lacks chiral centers in the pyrrolidine-oxadiazole moiety, simplifying synthesis but possibly reducing selectivity .

Biological Activity

The compound (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 325.38 g/mol. The compound features a pyrazine ring substituted at the 5-position, an oxadiazole moiety, and a pyrrolidine unit, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds featuring oxadiazole and pyrazine derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant antiproliferative activity against various cancer cell lines. A notable study reported that compounds with a similar scaffold exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and other tumor-derived cell lines .

Table 1: Antiproliferative Activity of Related Compounds

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, oxadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Additionally, compounds with the pyrazine moiety have been linked to antimicrobial properties, potentially broadening their therapeutic applications beyond oncology .

Study on Antimicrobial Activity

In a study focusing on various oxadiazole derivatives, it was found that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications in the oxadiazole structure can lead to enhanced antimicrobial properties . This indicates that the compound may also possess potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicates that modifications to the phenyl and pyrazine rings can significantly affect biological activity. For example, substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer cell proliferation .

Table 2: Summary of SAR Findings

Q & A

Basic: What are the common synthetic routes for (5-Methylpyrazin-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyrrolidine-oxadiazole core via cyclization reactions using reagents like acetic anhydride for acetylation or coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Step 2: Introduction of the 5-methylpyrazine moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

- Critical Parameters: Temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps), and catalysts (e.g., Pd for cross-coupling) significantly influence yield and purity .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~378).

- X-ray Crystallography: For absolute stereochemistry determination, especially for chiral centers in the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.